molecular formula C20H28N2O2 B5293189 8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane

8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane

Cat. No. B5293189
M. Wt: 328.4 g/mol
InChI Key: JTRLHXICFYQPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1990s by Pfizer as part of their research into the endocannabinoid system.

Mechanism of Action

8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects.
Biochemical and physiological effects:
8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects. It has been shown to activate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have analgesic, anti-inflammatory, and antiemetic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled and specific manner. However, the use of synthetic cannabinoids like 8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane also has limitations, as they may not fully replicate the effects of endogenous cannabinoids in the body.

Future Directions

There are many potential future directions for research involving 8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane. One area of interest is its potential as a therapeutic agent for various conditions, including pain, inflammation, and nausea. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential of 8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane and other synthetic cannabinoids.

Synthesis Methods

The synthesis of 8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane involves the reaction of 1,1-cyclohexyldiacetic acid anhydride with 3-phenyl-1-pyrrolidinylamine to form the intermediate 8-(3-phenyl-1-pyrrolidinyl)acetyl-1,1-cyclohexanedicarboxylic acid anhydride. This intermediate is then reacted with 1-amino-1-cyclohexaneacetic acid to form 8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane.

Scientific Research Applications

8-[(3-phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to activate both CB1 and CB2 receptors, leading to a wide range of effects on the body.

properties

IUPAC Name

1-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-19(22-12-9-20(10-13-22)8-4-14-24-20)16-21-11-7-18(15-21)17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRLHXICFYQPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CN3CCC(C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3-Phenyl-1-pyrrolidinyl)acetyl]-1-oxa-8-azaspiro[4.5]decane

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